4-Phenyl-4-(1-piperidinyl)cyclohexanol
Description
Historical Context and Emergence as a Research Subject
The story of 4-Phenyl-4-piperidinocyclohexanol (PPC) is intrinsically linked to that of its parent compound, phencyclidine (PCP). PCP was first synthesized in 1926 and was investigated for its anesthetic properties in the 1950s by the pharmaceutical company Parke-Davis. wikipedia.orgwikiwand.com As PCP's use and abuse became more widespread in the 1970s, the scientific community intensified research into its pharmacology, toxicology, and metabolism to understand its effects and to develop methods for its detection. wikipedia.orgen-academic.com
Chemical Classification within Arylcyclohexylamines
4-Phenyl-4-piperidinocyclohexanol belongs to the broad chemical class known as arylcyclohexylamines. wikipedia.orgcaymanchem.comglpbio.com This class is structurally defined by a cyclohexylamine (B46788) core with an aryl group attached to the same carbon atom (geminal position) as the amine group. wikipedia.orgen-academic.compsychonautwiki.org
Key structural features of arylcyclohexylamines include:
A cyclohexane (B81311) ring .
An amine group , which is typically secondary or tertiary. In the case of 4-Phenyl-4-piperidinocyclohexanol, this is a tertiary amine integrated into a piperidine (B6355638) ring. wikipedia.org
An aryl group , most commonly a phenyl ring, attached to the cyclohexane ring. en-academic.compsychonautwiki.org
4-Phenyl-4-piperidinocyclohexanol fits this classification perfectly. It possesses a cyclohexane ring which is substituted at the 4-position with both a phenyl group and a piperidine ring. The addition of a hydroxyl (-OH) group to the cyclohexane ring is the feature that distinguishes it from its parent compound, PCP. nih.gov This class of compounds is known for a wide range of pharmacological activities, primarily as NMDA receptor antagonists. wikipedia.orgwikiwand.com
Table 1: Chemical Properties of 4-Phenyl-4-piperidinocyclohexanol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-phenyl-4-(piperidin-1-yl)cyclohexan-1-ol | nih.gov |
| Molecular Formula | C₁₇H₂₅NO | wikipedia.orgnih.gov |
| Molar Mass | 259.391 g/mol | wikipedia.org |
| CAS Number | 60756-83-4 | wikipedia.orgnih.gov |
| Synonyms | PPC, PCHP, 1-(1-phenyl-4-hydroxycyclohexyl)piperidine | wikipedia.orgcaymanchem.com |
Significance as a Phencyclidine Metabolite in Research
The primary significance of 4-Phenyl-4-piperidinocyclohexanol in research is its role as a major metabolite of phencyclidine. wikipedia.org The biotransformation from PCP to PPC occurs mainly in the liver through oxidative hydroxylation at the C-4 position of the cyclohexane ring, a process mediated by cytochrome P450 enzymes, particularly the CYP3A isoform. nih.govnih.govnih.gov
One of the key findings in the study of this metabolite is its existence as two distinct stereoisomers: cis and trans. nih.gov Research has successfully separated these isomers and characterized them, revealing that the trans isomer is generally more prevalent as a metabolic product. nih.govnih.gov
The study of PPC has yielded several important research findings:
Biomarker of PCP Use : Because it is a stable metabolite, the detection of 4-phenyl-4-piperidinocyclohexanol (often alongside another metabolite, PCHP) in urine and hair provides a reliable method for confirming PCP consumption. wikipedia.org
Independent Biological Activity : Research has shown that PPC is not merely an inactive byproduct. The trans isomer, in particular, has been found to be biologically active. nih.gov Studies in mice demonstrated that it causes an increase in locomotor activity. nih.govwikipedia.org
In vitro studies using human liver microsomes have confirmed significant inter-individual variation in the rates of PCP metabolism to PPC, highlighting the role of genetics and enzyme expression in the drug's effects. nih.gov These studies solidify the importance of PPC in understanding the complete picture of phencyclidine's action in the body.
Table 2: Comparison of Phencyclidine and its Metabolite
| Feature | Phencyclidine (PCP) | 4-Phenyl-4-piperidinocyclohexanol (PPC) | Source |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₅N | C₁₇H₂₅NO | nih.govwikipedia.org |
| Primary Action | NMDA receptor antagonist | Metabolite with some dopaminergic activity | caymanchem.comwikipedia.org |
| Key Structural Difference | No hydroxyl group | Contains a hydroxyl group on the cyclohexane ring | nih.gov |
| Role in Body | Parent Drug | Major Metabolite | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Reactions
Established Synthetic Routes for 4-Phenyl-4-piperidinocyclohexanol
The synthesis of 4-Phenyl-4-piperidinocyclohexanol can be achieved through several distinct pathways, each with its own set of advantages and limitations. These routes primarily involve the formation of the crucial carbon-nitrogen bond between the cyclohexane (B81311) and piperidine (B6355638) rings.
Reaction of 4-Phenylcyclohexanone (B41837) with Piperidine in the Presence of Reducing Agents
A primary and well-established method for the synthesis of 4-Phenyl-4-piperidinocyclohexanol involves the reductive amination of 4-phenylcyclohexanone with piperidine. This reaction typically proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the final product. The first step is the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the cyclohexanone (B45756). quora.com This is often catalyzed by an acid to facilitate the dehydration and formation of the reactive intermediate. quora.com Subsequent reduction of this intermediate by a suitable reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, furnishes the desired 4-Phenyl-4-piperidinocyclohexanol. dtic.mil The choice of reducing agent can influence the stereochemical outcome of the reaction.
Modification and Derivatization of Piperidine Analogues
The synthesis of 4-Phenyl-4-piperidinocyclohexanol can also be approached through the modification of pre-existing piperidine structures. ajchem-a.com This strategy involves utilizing piperidine derivatives that already contain some of the desired structural features and then introducing the remaining functionalities through subsequent chemical reactions. ajchem-a.comnih.gov For instance, a piperidine ring with a suitable leaving group at the 4-position could be reacted with a phenyl-substituted cyclohexyl nucleophile. Conversely, a 4-phenylpiperidine (B165713) derivative could be elaborated to introduce the cyclohexanol (B46403) moiety. nih.gov These methods offer a modular approach to the synthesis, allowing for the preparation of a variety of analogues by changing the starting materials. nih.gov
Multi-Step Pathways Involving 1-Phenylcyclohexanol (B105894) Intermediates
More intricate, multi-step synthetic sequences can also be employed, often starting from 1-phenylcyclohexanol or related intermediates. syrris.jpresearchgate.net These pathways may involve a series of reactions to introduce the piperidine ring and the hydroxyl group at the desired positions. For example, a synthetic route could begin with the functionalization of the cyclohexyl ring of a 1-phenylcyclohexanol derivative, followed by the introduction of a nitrogen-containing group that is later cyclized to form the piperidine ring. Another approach might involve the Grignard reaction of a suitable piperidine-containing Grignard reagent with a phenyl-substituted cyclohexanone derivative. google.com These multi-step syntheses, while potentially more complex, can offer greater control over the stereochemistry and allow for the introduction of a wider range of substituents. syrris.jp
Optimization Strategies for Reaction Yields in Synthesis
Optimizing the yield of 4-Phenyl-4-piperidinocyclohexanol in any synthetic route is a critical aspect of its preparation. Several factors can be manipulated to enhance the efficiency of the reaction. In the reductive amination of 4-phenylcyclohexanone, the choice of solvent, temperature, and the specific reducing agent can significantly impact the yield. For instance, using a solvent that is inert to the reactants and facilitates the dissolution of all components is crucial. The reaction temperature can be adjusted to control the rate of both the enamine formation and the subsequent reduction.
Stereoselective Synthesis and Preparation of Isomeric Forms
The structure of 4-Phenyl-4-piperidinocyclohexanol contains two stereocenters, leading to the existence of cis and trans diastereomers. nih.gov The relative orientation of the phenyl, piperidine, and hydroxyl groups on the cyclohexane ring defines these isomers. The stereoselective synthesis of a specific isomer is a significant challenge and a key area of research.
The choice of synthetic route and reaction conditions can influence the diastereomeric ratio of the product. For example, in the reductive amination of 4-phenylcyclohexanone, the stereochemical outcome can be directed by the choice of the reducing agent and the reaction temperature. Bulky reducing agents may preferentially attack from the less sterically hindered face of the iminium ion intermediate, leading to a higher proportion of one diastereomer.
Specialized synthetic methods, such as those employing chiral auxiliaries or catalysts, can be used to achieve higher levels of stereoselectivity. nih.gov These methods often involve the use of chiral starting materials or reagents that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. nih.gov The separation of the cis and trans isomers can also be achieved through chromatographic techniques, allowing for the isolation of the pure diastereomers. caymanchem.comglpbio.com
Chemical Transformations and Structural Modifications of 4-Phenyl-4-piperidinocyclohexanol
The 4-Phenyl-4-piperidinocyclohexanol molecule possesses several reactive sites that can be targeted for chemical transformations and structural modifications. The hydroxyl group can undergo esterification or etherification reactions to produce a variety of derivatives. The secondary amine of the piperidine ring can be N-alkylated or N-acylated to introduce different substituents. google.com
Furthermore, the phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic core. These modifications can be used to explore the structure-activity relationships of this class of compounds. The underlying piperidine scaffold is a common motif in medicinal chemistry, and the ability to modify the structure of 4-Phenyl-4-piperidinocyclohexanol opens up avenues for the synthesis of new analogues with potentially interesting chemical properties. ajchem-a.comnih.gov
Biotransformation and Metabolic Pathways
Formation as a Major Hydroxylated Metabolite of Phencyclidine (PCP)
4-Phenyl-4-piperidinocyclohexanol, also known as PPC, is a primary product of phencyclidine (PCP) metabolism in the body. nih.govwikipedia.org The biotransformation of PCP is extensive, and one of the principal pathways involves the hydroxylation of the cyclohexane (B81311) ring to yield 4-Phenyl-4-piperidinocyclohexanol. nih.gov This metabolic process is a major mechanism for the elimination of PCP in humans. nih.gov Studies have identified this compound as one of the main hydroxylated metabolites of PCP, detectable in various biological samples, including the hair of PCP users. wikipedia.orgnih.gov The formation of hydroxylated metabolites like 4-Phenyl-4-piperidinocyclohexanol is a key step in rendering the parent compound more water-soluble, facilitating its excretion from the body. droracle.ai
Enzymatic Hydroxylation Processes
The conversion of PCP to 4-Phenyl-4-piperidinocyclohexanol is not a spontaneous chemical reaction but is catalyzed by specific enzyme systems within the body.
The primary enzymatic route for the formation of 4-Phenyl-4-piperidinocyclohexanol from PCP is through oxidative metabolism mediated by the cytochrome P-450 (CYP) enzyme system. nih.govdroracle.ai These heme-containing monooxygenases are crucial for the metabolism of a vast array of foreign compounds. researchgate.net In vitro studies using human liver microsomes have demonstrated that several CYP isoforms contribute to PCP metabolism, with CYP3A playing a major role in the biotransformation process that leads to the formation of 4-Phenyl-4-piperidinocyclohexanol. nih.gov The formation of this metabolite is dependent on cofactors such as NADPH, which is characteristic of cytochrome P-450-catalyzed reactions. nih.govtandfonline.com
Detailed metabolic studies have pinpointed the precise location of the enzymatic attack on the PCP molecule. One of the major biotransformation pathways is the specific hydroxylation at the C-4 position of the cyclohexane ring. nih.gov This specific site of hydroxylation gives rise to the compound 4-Phenyl-4-piperidinocyclohexanol. nih.gov
Isomeric Metabolic Products: Cis and Trans 4-Phenyl-4-piperidinocyclohexanol
The hydroxylation of the cyclohexane ring of PCP at the 4-position results in the formation of a new chiral center, leading to the existence of stereoisomers. Research has successfully resolved and characterized two distinct isomers of 4-Phenyl-4-piperidinocyclohexanol: the cis and trans isomers. nih.gov These are often abbreviated as c-PPC and t-PPC. nih.gov Both isomers have been identified as metabolic products of PCP. nih.govnih.gov The synthetic mixture of these isomers can be separated using techniques like thin-layer chromatography (TLC) for individual characterization and study. nih.gov While both isomers are produced, studies have investigated their relative biological activities, with the trans isomer reported to be slightly more active than the cis isomer in some assays. nih.govconsensus.app
Species-Specific Metabolic Profiles and Comparative Analysis
The rate and profile of drug metabolism can vary significantly between different species. This has been observed in the biotransformation of PCP to 4-Phenyl-4-piperidinocyclohexanol.
In vitro studies using liver preparations from various animal species have been instrumental in understanding the species-specific differences in PCP metabolism. nih.gov When liver homogenates from the rat, rabbit, cat, and monkey were incubated with PCP, 4-Phenyl-4-piperidinocyclohexanol (referred to as metabolite I in the study) was found to be a common metabolite across all species examined. tandfonline.comnih.gov
However, the rate of PCP metabolism showed considerable variation. Liver preparations from the rabbit and rat were found to be much more active in metabolizing PCP compared to those from the cat or monkey. nih.gov For instance, after a 90-minute incubation period, rabbit liver preparations metabolized 100% of the initial PCP substrate, whereas rat, monkey, and cat preparations consumed 23%, 19%, and 12%, respectively. tandfonline.com This highlights significant differences in the enzymatic capacity for PCP hydroxylation among these species.
Table 1: Comparative In Vitro Metabolism of Phencyclidine (PCP) in Liver Preparations of Different Species
| Species | Metabolite(s) Identified | Relative Metabolic Activity | Reference |
|---|---|---|---|
| Rat | 4-Phenyl-4-piperidinocyclohexanol (I), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773) (II), N-(5-hydroxypentyl)-1-phenylcyclohexylamine (IX), 5-(1-phenylcyclohexylamino)-valeric acid (X) | More active than cat and monkey, less active than rabbit. | tandfonline.comnih.gov |
| Rabbit | 4-Phenyl-4-piperidinocyclohexanol (I), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (II), 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol (III), N-(5-hydroxypentyl)-1-phenylcyclohexylamine (IX), 5-(1-phenylcyclohexylamino)-valeric acid (X) | Most active among the species tested. | tandfonline.comnih.gov |
| Cat | 4-Phenyl-4-piperidinocyclohexanol (I), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (II), N-(5-hydroxypentyl)-1-phenylcyclohexylamine (IX), 5-(1-phenylcyclohexylamino)-valeric acid (X) | Less active than rat and rabbit. | tandfonline.comnih.gov |
| Monkey | 4-Phenyl-4-piperidinocyclohexanol (I), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (II), N-(5-hydroxypentyl)-1-phenylcyclohexylamine (IX), 5-(1-phenylcyclohexylamino)-valeric acid (X) | Less active than rat and rabbit. | tandfonline.comnih.gov |
Quantitative Differences in Metabolite Production Across Species
Significant variations in the metabolic pathways and the rate of metabolite production for arylcyclohexylamines exist across different species. In vitro studies using liver preparations from various animals have demonstrated these quantitative differences in the metabolism of phencyclidine (PCP) to its hydroxylated metabolites, including 4-Phenyl-4-piperidinocyclohexanol.
Research comparing PCP metabolism in liver preparations from cats, monkeys, rabbits, and rats revealed that 4-Phenyl-4-piperidinocyclohexanol was a common metabolite found in all species studied. nih.gov However, the metabolic activity varied substantially. Liver preparations from rats and rabbits were found to be much more active in metabolizing PCP compared to those from cats or monkeys. nih.gov Another metabolite, 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol, was only produced in detectable amounts by rabbit liver preparations. nih.gov These differences highlight the species-specific nature of the enzymes, likely cytochrome P450s, responsible for these biotransformations. nih.gov
| Species | Relative Metabolic Activity (PCP Metabolism) | Key Metabolites Identified |
|---|---|---|
| Rat | High | 4-Phenyl-4-piperidinocyclohexanol, 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, N-(5-hydroxypentyl)-1-phenylcyclohexylamine, 5-(1-phenylcyclohexylamino)-valeric acid |
| Rabbit | High | 4-Phenyl-4-piperidinocyclohexanol, 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, N-(5-hydroxypentyl)-1-phenylcyclohexylamine, 5-(1-phenylcyclohexylamino)-valeric acid, 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol |
| Cat | Low | 4-Phenyl-4-piperidinocyclohexanol, 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, N-(5-hydroxypentyl)-1-phenylcyclohexylamine, 5-(1-phenylcyclohexylamino)-valeric acid |
| Monkey | Low | 4-Phenyl-4-piperidinocyclohexanol, 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, N-(5-hydroxypentyl)-1-phenylcyclohexylamine, 5-(1-phenylcyclohexylamino)-valeric acid |
This table summarizes findings from a comparative in vitro study on PCP metabolism. nih.gov The "High" and "Low" descriptors for relative metabolic activity are based on the reported observation that rat and rabbit liver preparations were "much more active" than those of the cat or monkey. nih.gov
Microbial Biotransformation of Arylcyclohexylamines
Microbial biotransformation utilizes microorganisms, such as fungi and bacteria, or their enzymes to perform specific chemical modifications on a substrate. nih.govoaepublish.com This technique has emerged as a valuable tool in drug development and organic synthesis, offering an eco-friendly and highly selective alternative to traditional chemical methods. oaepublish.comfrontiersin.org Reactions catalyzed through biotransformation include oxidation, reduction, hydroxylation, and hydrolysis. oaepublish.com
In the context of drug metabolism, microbial systems are often used to mimic and predict the metabolic pathways of drugs in mammals, including the formation of arylcyclohexylamine derivatives. mdpi.comnih.gov Fungi, in particular, are widely used due to the presence of cytochrome P450 enzyme systems that are analogous to those found in the human liver. oaepublish.com These microbial models can generate significant quantities of metabolites that might be difficult to synthesize chemically, aiding in their structural elucidation and toxicological assessment. frontiersin.org While specific studies on the microbial biotransformation of 4-Phenyl-4-piperidinocyclohexanol are not extensively documented, the principles are well-established for related compounds. For instance, the metabolism of other arylcyclohexylamines like ketamine and its derivatives has been studied, revealing pathways such as demethylation and hydrogenation. mdpi.com The application of microbial cultures to arylcyclohexylamines could foreseeably lead to the production of hydroxylated, N-dealkylated, or other novel metabolites, demonstrating the potential of this green chemistry approach for generating derivatives with unique properties. oaepublish.comfrontiersin.org
Subsequent Metabolic Transformations of 4-Phenyl-4-piperidinocyclohexanol (e.g., glucuronidation)
Following the initial Phase I metabolic reactions, such as the hydroxylation that produces 4-Phenyl-4-piperidinocyclohexanol from PCP, the resulting metabolites often undergo Phase II conjugation reactions. nih.gov These reactions further increase the water solubility of the metabolites, preparing them for efficient elimination from the body, primarily through urine. numberanalytics.comwikipedia.org
The most common conjugation pathway for hydroxylated metabolites is glucuronidation. nih.govwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. The resulting glucuronide conjugate is significantly more polar and is readily excreted. nih.gov For 4-Phenyl-4-piperidinocyclohexanol, the hydroxyl group on the cyclohexyl ring serves as the site for glucuronidation. While primary metabolism of PCP involves hydroxylation at various positions, these monohydroxylated metabolites are substrates for conjugation with glucuronic acid or sulfuric acid. nih.gov This two-phase metabolic process is a crucial detoxification mechanism, converting a lipophilic compound into water-soluble, excretable metabolites. numberanalytics.comwikipedia.org
Pharmacological Research and Mechanisms of Action Preclinical Focus
Interaction with N-Methyl-D-Aspartate (NMDA) Receptors
The N-Methyl-D-Aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. elifesciences.org Its dysregulation is implicated in various neurological conditions. The parent compound, phencyclidine, is a well-characterized non-competitive antagonist of the NMDA receptor, exerting its effects by blocking the receptor's ion channel. wikipedia.org Research into 4-Phenyl-4-piperidinocyclohexanol has sought to understand how this metabolic modification alters the interaction with the NMDA receptor complex.
Hypothesized Non-Competitive Antagonism
Phencyclidine and related arylcyclohexylamines are known to act as non-competitive antagonists by binding to a specific site, often referred to as the "PCP binding site," located inside the ion channel of the NMDA receptor. wikipedia.org This action physically obstructs the flow of ions, thereby inhibiting receptor function regardless of the concentration of the primary agonists, glutamate and glycine. wikipedia.orgnih.gov Given that 4-Phenyl-4-piperidinocyclohexanol is a direct metabolite and retains the core arylcyclohexylamine structure, it is hypothesized to share this mechanism of non-competitive antagonism. nih.gov However, studies indicate that its potency at this site is significantly different from that of PCP. nih.gov
Comparative Receptor Affinity with Phencyclidine and its Derivatives
Preclinical studies have directly compared the receptor affinity of the trans isomer of 4-Phenyl-4-piperidinocyclohexanol with its parent compound, PCP. One key study utilized radioligand binding assays with [³H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([³H]TCP), a compound that specifically binds to the PCP site within the NMDA receptor channel. The results demonstrated that while (trans)-4-PPC does inhibit [³H]TCP binding in washed rat cortical membranes, its activity is much lower than that of PCP. nih.gov This suggests a substantially reduced affinity for the NMDA receptor's ion channel binding site compared to phencyclidine. nih.gov
Steric Effects of the 4-Phenyl Group on Receptor Binding
The structure-activity relationship of NMDA receptor antagonists is complex, with the specific arrangement of aromatic and amine groups playing a critical role in binding affinity. In arylcyclohexylamine compounds, the phenyl group is a key structural feature. While specific research on the steric effects of the 4-phenyl group in 4-PPC is not detailed in the available literature, insights can be drawn from related NMDA receptor modulators. For instance, in certain classes of antagonists, a 4-substituted piperidine (B6355638) ring linked to an aromatic system is essential for interaction with the receptor. nih.gov The addition of a hydroxyl group to the cyclohexyl ring, as seen in 4-PPC, differentiates it from PCP and likely alters the molecule's orientation and interaction within the binding pocket, contributing to its observed lower affinity for the NMDA receptor site. nih.gov
Modulation of Dopamine (B1211576) Neurotransmission Pathways
In contrast to its weaker activity at the NMDA receptor, 4-Phenyl-4-piperidinocyclohexanol demonstrates significant effects on the dopamine system. Research indicates that this pathway may be a more prominent component of its pharmacological profile than it is for its parent compound.
Inhibition of Dopamine Uptake in Striatal Synaptosomes
A pivotal finding in the preclinical evaluation of 4-Phenyl-4-piperidinocyclohexanol is its potent inhibition of dopamine reuptake. Studies using rat striatal synaptosomes—isolated nerve terminals from a dopamine-rich brain region—have shown that the trans isomer of 4-PPC inhibits the uptake of [³H]dopamine. nih.govcaymanchem.com Remarkably, its potency in this assay was found to be similar to that of phencyclidine itself. nih.govcaymanchem.com This potent action on the dopamine transporter (DAT) suggests that 4-PPC can effectively increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. nih.gov
Comparative Pharmacological Activity: 4-PPC vs. PCP
This table summarizes the preclinical findings on the inhibitory effects of the trans isomer of 4-Phenyl-4-piperidinocyclohexanol ((trans)-4-PPC) compared to Phencyclidine (PCP) on NMDA receptor binding and dopamine uptake.
| Compound | Assay | Target | Relative Activity/Potency | Source |
|---|---|---|---|---|
| (trans)-4-PPC | [³H]TCP Binding | NMDA Receptor PCP Site | Much less active than PCP | nih.gov |
| PCP | [³H]TCP Binding | NMDA Receptor PCP Site | High activity | nih.gov |
| (trans)-4-PPC | [³H]Dopamine Uptake | Dopamine Transporter (DAT) | Similar to PCP | nih.govcaymanchem.com |
| PCP | [³H]Dopamine Uptake | Dopamine Transporter (DAT) | Similar to (trans)-4-PPC | nih.govcaymanchem.com |
Preclinical Assessment in Rodent Brain Models
The functional consequences of 4-Phenyl-4-piperidinocyclohexanol's pharmacological activity have been assessed in rodent behavioral models. When administered to mice, the trans isomer of 4-PPC was shown to cause dose-related increases in locomotor activity and rearing behaviors. nih.gov These behavioral effects are consistent with the actions of a dopamine uptake inhibitor, which typically increases spontaneous motor activity. nih.gov
Interestingly, the behavioral profile of (trans)-4-PPC was qualitatively different from that of PCP. While PCP also induced hyperlocomotion, it concurrently caused swaying and falling, indicative of motor ataxia. In contrast, (trans)-4-PPC did not produce these ataxic effects at the doses tested. nih.gov Researchers have suggested that the psychotomimetic effects of PCP may involve not only PCP itself but also the actions of its major metabolite, (trans)-4-PPC, through its potent inhibitory effect on dopamine uptake. nih.gov
Behavioral Phenotypes in Animal Models
Dose-Dependent Effects on Locomotor Activity
Research has consistently demonstrated that (trans)-PPC induces a dose-related increase in locomotor activity in mice. nih.gov When administered intraperitoneally at doses from 10 to 30 mg/kg, the compound leads to significant hyperlocomotion. nih.gov This stimulatory effect on movement is a key characteristic of its behavioral phenotype.
Table 1: Effects of (trans)-PPC on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Observed Locomotor Effect | Reference |
| 10 - 30 | Dose-related increase | nih.gov |
Note: This table summarizes the general finding from preclinical studies. For detailed quantitative data, please refer to the cited source.
Analysis of Rearing Behaviors in Murine Models
Alongside increased locomotion, (trans)-PPC also produces a dose-dependent increase in rearing behavior in mice. nih.gov Rearing, an exploratory behavior where an animal stands on its hind legs, is considered a valuable measure in behavioral pharmacology. nih.gov The administration of (trans)-PPC at doses between 10 and 30 mg/kg significantly enhances the frequency of this behavior, suggesting an increase in exploratory or arousal states. nih.gov
Comparative Behavioral Profile with Parent Compounds
The behavioral profile of (trans)-PPC is notably distinct from its parent compound, phencyclidine (PCP). While both compounds induce hyperlocomotion, (trans)-PPC does not appear to cause the swaying, falling, and general motor ataxia characteristic of PCP at the doses tested (10 to 30 mg/kg). nih.gov In contrast, PCP produces these ataxic effects at doses ranging from 1 to 10 mg/kg. nih.gov This suggests that hyperlocomotion and rearing are the predominant behavioral responses to (trans)-PPC within this dose range, unlike the more complex behavioral profile of PCP which includes significant motor impairment. nih.gov
Table 2: Comparative Behavioral Effects of (trans)-PPC and PCP in Mice
| Behavior | (trans)-PPC (10-30 mg/kg) | PCP (1-10 mg/kg) | Reference |
| Hyperlocomotion | Yes | Yes | nih.gov |
| Rearing | Yes | Not specified as primary | nih.gov |
| Swaying & Falling (Ataxia) | No | Yes | nih.gov |
This table provides a comparative overview based on findings from preclinical research.
Neurobiological Implications of Receptor Interactions
The distinct behavioral profile of 4-Phenyl-4-piperidinocyclohexanol is rooted in its unique interactions with central nervous system targets, particularly when compared to PCP. While PCP is known for its complex actions, including potent blockade of the N-methyl-D-aspartate (NMDA) receptor, its metabolite (trans)-PPC shows a different pattern of activity.
Studies have revealed that (trans)-PPC is a potent inhibitor of dopamine (DA) uptake in rat striatal synaptosomes, with an efficacy similar to that of PCP itself. This action would lead to increased synaptic levels of dopamine, which is consistent with the observed hyperlocomotion and other stimulant-like behaviors.
However, in stark contrast to its effect on dopamine transporters, (trans)-PPC demonstrates significantly less activity at the NMDA receptor's PCP binding site. Research shows it is much less potent than PCP in inhibiting the binding of [3H]TCP, a radioligand that labels the PCP site within the NMDA receptor channel. This weak interaction with the NMDA receptor likely explains the absence of PCP-like ataxic effects in the behavioral profile of (trans)-PPC. nih.gov The psychotomimetic effects of PCP are largely attributed to its antagonist action at the NMDA receptor, while its stimulant properties are linked to dopamine reuptake inhibition.
Therefore, the neurobiological mechanism of (trans)-PPC appears to be predominantly driven by its inhibition of dopamine uptake, rather than NMDA receptor antagonism. This suggests that the compound may contribute to the stimulant and potentially some psychotic-like effects of PCP, but not its dissociative and ataxic properties. nih.gov
Structure Activity Relationships Sar of 4 Phenyl 4 Piperidinocyclohexanol and Analogs
Influence of Cyclohexane (B81311) Ring Hydroxylation on Biological Activity
Hydroxylation, the introduction of a hydroxyl (-OH) group, at the C-4 position of the cyclohexane ring is a primary metabolic pathway for phencyclidine, resulting in the formation of 4-Phenyl-4-piperidinocyclohexanol. nih.gov This structural modification significantly influences the compound's biological activity. The presence of the hydroxyl group is a key factor in the compound's interaction with biological systems.
The process of cyclohexane hydroxylation is a focal point of research in biocatalysis, aiming for the efficient production of cyclohexanol (B46403) and related compounds. nih.govau.dkresearchgate.net Studies have explored various catalytic systems, including N-Hydroxyphthalimide (NHPI) derivatives, to improve the efficiency of aerobic oxidation of cyclohexane to cyclohexanol and cyclohexanone (B45756). ekb.eg Theoretical studies using density functional theory have been employed to understand the mechanics of cyclohexane hydroxylation by certain iron complexes, revealing that the reaction is initiated by a hydrogen-abstraction step. nih.gov
Role of Piperidine (B6355638) Ring Substitutions in Modulating Receptor Potency
Modifications to the piperidine ring of 4-Phenyl-4-piperidinocyclohexanol analogs have a pronounced effect on their receptor potency. For instance, in a related series of 4-phenylpiperidines, the nature and placement of substituents on the piperidine ring are critical for their interaction with opioid receptors. nih.gov
The introduction of various substituents can alter the molecule's affinity and efficacy at its target receptors. For example, the potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide significant ischemic neuroprotection. nih.gov This highlights how substitutions at the nitrogen atom of the piperidine ring can dictate the pharmacological profile of the resulting compound. Research on other 4-phenylpiperidine (B165713) derivatives has further established that substitutions can significantly impact their biological activity.
Impact of Aromatic Ring Modifications on Pharmacological Profile
The aromatic phenyl ring is a crucial component of the 4-Phenyl-4-piperidinocyclohexanol structure, and modifications to this ring can substantially alter the compound's pharmacological profile. The number and type of aromatic rings in a molecule are known to influence various developability parameters, including aqueous solubility, lipophilicity, and protein binding. researchgate.netnih.govpsu.edu
Generally, increasing the number of aromatic rings can lead to decreased aqueous solubility and may have detrimental effects on compound developability. nih.govpsu.edu However, aromatic rings are also vital for establishing interactions with biological targets, such as through pi-stacking. psu.edu The strategic modification of the phenyl ring, for example by introducing substituents, can enhance receptor binding affinity and potency. researchgate.net In the broader context of medicinal chemistry, the properties of aromatic rings in an aqueous solution, such as solvent accessibility and hydrogen bonding capability, are critical factors that influence ligand-receptor complexation dynamics. nih.gov For instance, in a series of 4-phenylpiperidine analgesics, the presence of a meta-hydroxy group on the phenyl ring was suggested to enhance potency by favoring a specific conformation. nih.gov
Stereochemical Determinants of Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of 4-Phenyl-4-piperidinocyclohexanol and its analogs. nih.govmdpi.com The spatial orientation of different parts of the molecule dictates how it can interact with its biological targets.
Differential Activities of Cis and Trans Isomers
4-Phenyl-4-piperidinocyclohexanol can exist as two distinct geometric isomers: cis and trans. These isomers have been separated and their biological activities have been evaluated. nih.gov Preliminary studies have indicated that the trans isomer is slightly more active than the cis isomer in certain assays, such as the mouse rotarod assay. nih.gov However, both isomers have been observed to produce seizure activity and lethality at high doses. nih.gov
The trans isomer is the major metabolite of phencyclidine and has been shown to inhibit dopamine (B1211576) uptake in rat striatal synaptosomes to a similar degree as phencyclidine itself, though it is less active in inhibiting [3H]TCP binding. nih.gov This suggests that the stereochemical arrangement of the hydroxyl and piperidine groups on the cyclohexane ring leads to differential interactions with various receptor sites.
Table 1: Comparison of Isomer Activity
| Isomer | Relative Activity (Mouse Rotarod Assay) |
|---|---|
| cis-4-Phenyl-4-piperidinocyclohexanol | Less active |
Conformational Analysis and its Relevance to Receptor Binding
The specific three-dimensional shape, or conformation, that a molecule adopts is crucial for its ability to bind to a receptor. Conformational analysis of 4-phenylpiperidine analgesics has shown that different conformations can have significantly different energies and, consequently, different biological activities. nih.gov For some analogs, a phenyl equatorial conformation is preferred, while for others, a phenyl axial conformer is more stable or is associated with enhanced potency. nih.gov
In a study of potent opioid agonists within the 4-arylpiperidine class, it was found that compounds exhibiting a preference for an axial orientation of the 4-aryl group in a chair conformation were particularly potent. nih.gov This highlights a direct link between a specific molecular conformation and biological effect. Molecular modeling and conformational analysis are therefore essential tools for understanding how these molecules interact with receptors like the D1 dopamine receptor. nih.govpsu.edu
Table 2: Conformational Preferences in 4-Phenylpiperidine Analogs
| Compound Type | Preferred Conformation | Implication |
|---|---|---|
| Prodines | Phenyl equatorial nih.gov | - |
| Ketobemidone, Meperidine | Phenyl axial conformers are close in energy to equatorial nih.gov | May explain potency enhancement by m-hydroxy group nih.gov |
Advanced Analytical Methodologies in 4 Phenyl 4 Piperidinocyclohexanol Research
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatographic techniques are indispensable for separating 4-Phenyl-4-piperidinocyclohexanol from complex mixtures, enabling its accurate quantification and the analysis of its metabolites.
Thin Layer Chromatography (TLC) for Isomer Resolution
Thin Layer Chromatography (TLC) has been effectively utilized for the separation of the cis and trans isomers of 4-Phenyl-4-piperidinocyclohexanol. nih.gov This technique provides a straightforward and rapid method for resolving these stereoisomers, which is a critical step as the biological activity can differ between isomers. nih.govconsensus.app For instance, research has shown that the trans isomer exhibits slightly greater activity than the cis isomer. nih.govconsensus.app The separation is typically achieved on silica (B1680970) gel plates, and the resolved isomers can then be subjected to further analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the simultaneous determination of 4-Phenyl-4-piperidinocyclohexanol and other phencyclidine metabolites in biological samples. wikipedia.org This method offers high resolution and sensitivity, making it suitable for analyzing complex matrices like plasma and urine. Various HPLC methods have been developed, often employing ion-exclusion columns and mobile phases tailored to achieve optimal separation of the target compounds. researchgate.netresearchgate.net The use of detectors such as refractive index or photodiode array detectors allows for the quantification of the separated metabolites. researchgate.net
Gas Chromatography (GC) for Quantitative Analysis and Metabolite Detection
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone for the quantitative analysis and detection of 4-Phenyl-4-piperidinocyclohexanol and its metabolites. nih.gov This technique is highly sensitive and specific, allowing for the detection of trace amounts of the compound in various biological samples, including hair, which can be indicative of PCP use. wikipedia.org Derivatization techniques, such as using pentafluorobenzoyl chloride, can be employed to enhance the volatility and detectability of the analytes. nih.gov GC methods often utilize fused-silica capillary columns to achieve efficient separation of the compounds of interest. nih.gov
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are essential for confirming the identity and elucidating the detailed molecular structure of 4-Phenyl-4-piperidinocyclohexanol and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides invaluable information about the molecular structure of 4-Phenyl-4-piperidinocyclohexanol. nih.gov These techniques allow for the detailed assignment of hydrogen and carbon atoms within the molecule, which is crucial for distinguishing between the cis and trans isomers. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the stereochemical configuration of the molecule. researchgate.net
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy stands as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a compound. fiveable.me This technique is based on the principle that molecules absorb infrared radiation at specific frequencies, causing their bonds to vibrate. fiveable.me The resulting absorption pattern, or spectrum, serves as a unique "fingerprint" for the molecule.
For 4-Phenyl-4-piperidinocyclohexanol, the IR spectrum reveals characteristic absorption bands that correspond to its key functional groups: the hydroxyl (-OH) group, the aromatic phenyl ring, the tertiary amine within the piperidine (B6355638) ring, and the saturated cyclohexane (B81311) ring.
Key functional groups and their expected IR absorption ranges include:
O-H Stretch (Alcohol): A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
C-H Stretch (Aromatic): The C-H bonds of the phenyl ring exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. vscht.cz
C-H Stretch (Aliphatic): The C-H bonds of the cyclohexane and piperidine rings show stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.
C=C Stretch (Aromatic): The carbon-carbon double bonds within the phenyl ring give rise to characteristic absorption bands in the 1600-1450 cm⁻¹ region. vscht.cz
C-N Stretch (Tertiary Amine): The stretching vibration of the carbon-nitrogen bond in the piperidine ring typically appears in the 1250-1020 cm⁻¹ range.
C-O Stretch (Alcohol): The carbon-oxygen single bond of the alcohol group produces a strong absorption band in the 1260-1050 cm⁻¹ region. vscht.cz
Table 1: Characteristic Infrared Absorption Bands for 4-Phenyl-4-piperidinocyclohexanol
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Alcohol | O-H Stretch | 3600-3200 (broad, strong) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Alkane (Cyclohexane, Piperidine) | C-H Stretch | 2950-2850 |
| Tertiary Amine (Piperidine) | C-N Stretch | 1250-1020 |
| Alcohol | C-O Stretch | 1260-1050 (strong) |
Methodologies for Detection and Quantification in Biological Matrices
The detection and quantification of 4-Phenyl-4-piperidinocyclohexanol in biological samples are crucial for understanding its pharmacokinetics and for forensic purposes. Given the complexity of biological matrices, which contain a multitude of endogenous substances, sophisticated separation and detection techniques are required. nih.govmdpi.com
Analysis in Urine and Tissue Samples (e.g., rat brain, adipose tissue)
The analysis of 4-Phenyl-4-piperidinocyclohexanol in bodily fluids and tissues often involves chromatographic methods coupled with sensitive detectors. While specific studies on rat brain and adipose tissue for this particular metabolite were not detailed in the provided search results, the general principles of bioanalysis are applicable.
High-performance liquid chromatography (HPLC) is a commonly employed technique for separating compounds in a liquid mixture. researchgate.net When coupled with a detector such as a mass spectrometer (LC-MS), it provides high sensitivity and specificity for the quantification of analytes in complex matrices like urine. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the analyte to increase its volatility before analysis. nih.gov
The general workflow for analyzing 4-Phenyl-4-piperidinocyclohexanol in urine or tissue homogenates would typically involve:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. It may include techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.
Chromatographic Separation: The prepared sample is injected into an HPLC or GC system, where 4-Phenyl-4-piperidinocyclohexanol is separated from other components based on its physicochemical properties.
Detection and Quantification: As the analyte elutes from the chromatographic column, it is detected by a mass spectrometer or another sensitive detector. Quantification is typically achieved by comparing the signal of the analyte to that of an internal standard, which is added to the sample at a known concentration. nih.gov
Hair Analysis for Long-Term Detection
Hair analysis offers a unique advantage for detecting past exposure to substances, as compounds become incorporated into the growing hair shaft and can remain detectable for months or even years. wikipedia.orgnih.gov This makes it a valuable tool in forensic toxicology.
A developed analytical method for the simultaneous detection of phencyclidine (PCP) and its metabolite, 4-Phenyl-4-piperidinocyclohexanol (PPC), in rat hair has been established. nih.govconsensus.app This methodology provides a window into the long-term history of PCP exposure.
The process for hair analysis generally includes the following steps:
Decontamination: The exterior of the hair is washed to remove any external contaminants. A common procedure involves washing with a solution like 0.1% sodium dodecyl sulfate (B86663). nih.govnih.gov
Extraction: The hair is then typically pulverized or cut into small pieces, and the target compounds are extracted using an organic solvent, often under acidic conditions and with the aid of ultrasonication. nih.gov
Purification and Derivatization: The extract is purified to remove co-extracted materials. For GC-MS analysis, the extract is often derivatized, for instance, with N,O-bis(trimethylsilyl)acetamide, to create a more volatile and thermally stable compound. nih.gov
Instrumental Analysis: The prepared sample is then analyzed by GC-MS, where specific ions for the derivatized 4-Phenyl-4-piperidinocyclohexanol are monitored for detection and quantification. nih.gov
Research in rats has shown that after repeated administration of PCP, both PCP and 4-Phenyl-4-piperidinocyclohexanol can be detected in newly grown hair. nih.gov The study found that the incorporation rate of 4-Phenyl-4-piperidinocyclohexanol into hair was significant, indicating that hair analysis can be a reliable method for confirming past PCP use through the detection of its metabolites. nih.govconsensus.app
Table 2: Findings from Hair Analysis of 4-Phenyl-4-piperidinocyclohexanol in Rats
| Parameter | Finding | Reference |
| Detection Limit | PCP and its metabolites, including 4-Phenyl-4-piperidinocyclohexanol, were detected in rat hair down to a PCP HCl administration dose of 0.1 mg/kg. | nih.gov |
| Incorporation Rate | The incorporation rate into hair (concentration in hair/AUC in plasma) for trans-PPC was 0.50 at a dose of 0.5 mg/kg of PCP. | nih.govconsensus.app |
| Significance | The simultaneous detection of PCP and its metabolites like 4-Phenyl-4-piperidinocyclohexanol in hair provides strong evidence of active past PCP use. | nih.govconsensus.app |
Future Directions and Research Perspectives
Elucidation of Undetected Metabolic Pathways and Subsequent Metabolites
4-Phenyl-4-piperidinocyclohexanol (PPC) is primarily known as a major metabolite of phencyclidine (PCP), formed through hydroxylation at the C-4 position of the cyclohexane (B81311) ring. nih.govwikipedia.orgnih.gov While this pathway is established, the subsequent metabolic fate of PPC itself is not fully characterized. Future research should focus on identifying and characterizing further metabolites of PPC.
Potential metabolic transformations that warrant investigation include:
Glucuronidation or Sulfation: The hydroxyl group on the cyclohexyl ring is a prime site for conjugation reactions. Investigating the formation of glucuronide or sulfate (B86663) conjugates is a logical next step in understanding the clearance of this metabolite.
Oxidation of the Piperidine (B6355638) Ring: The piperidine ring could be susceptible to various oxidative reactions, such as N-oxidation, or hydroxylation at different positions, leading to new, potentially active metabolites.
Aromatic Hydroxylation: The phenyl group could undergo hydroxylation, creating phenolic metabolites that may have their own distinct pharmacological profiles.
Identifying these currently undetected metabolites is crucial for a complete understanding of the pharmacokinetics of PCP and PPC, and for developing comprehensive analytical methods for forensic and clinical toxicology. The detection of PPC in hair samples of PCP users underscores the importance of understanding its full metabolic profile. wikipedia.org
Comprehensive Pharmacological Profiling of Individual Stereoisomers
4-Phenyl-4-piperidinocyclohexanol can exist as cis and trans stereoisomers, which have been separated and shown to possess different biological activities. nih.gov Preliminary studies indicate that the trans isomer is slightly more active than the cis isomer in inducing ataxia in mice. nih.gov Furthermore, the pharmacological profile of the trans isomer appears to diverge significantly from that of the parent compound, PCP.
Research has shown that trans-4-PPC inhibits the uptake of dopamine (B1211576) in rat striatal synaptosomes to a degree similar to PCP. caymanchem.comglpbio.comnih.gov However, it is significantly less potent in binding to the N-methyl-D-aspartate (NMDA) receptor's phencyclidine binding site, a primary target for PCP's psychoactive effects. nih.gov This suggests that the behavioral effects of trans-4-PPC, such as increased locomotor activity, may be driven more by its actions on the dopamine system than by direct NMDA receptor antagonism. wikipedia.orgnih.gov
A comprehensive pharmacological profiling of both the cis and trans isomers is a critical future direction. This should involve a broad panel of receptor binding assays and functional studies to explore their activity at various neurotransmitter systems, including but not limited to:
Dopamine transporters
Serotonin transporters
Norepinephrine transporters
Sigma receptors
Opioid receptors nih.govnih.gov
Table 1: Comparative Activity of 4-PPC Isomers and PCP
| Compound/Isomer | Activity at NMDA Receptor ([³H]TCP Binding) | Dopamine Uptake Inhibition | Mouse Rotarod Assay (Ataxia) |
|---|---|---|---|
| PCP | High | Active | Active |
| trans-4-PPC | Much lower than PCP nih.gov | Similar to PCP nih.gov | Slightly more active than cis isomer nih.gov |
| cis-4-PPC | Not fully characterized | Not fully characterized | Slightly less active than trans isomer nih.gov |
Advanced Structural Studies and Computational Modeling of Receptor Interactions
To complement pharmacological profiling, advanced structural studies are necessary to understand how the stereoisomers of 4-phenyl-4-piperidinocyclohexanol interact with their biological targets at a molecular level. While crystal structures for this specific compound complexed with a receptor are not available, techniques like X-ray crystallography could be employed if the isomers can be co-crystallized with relevant proteins, such as the dopamine transporter or sigma receptors. nih.gov
In the absence of direct structural data, computational modeling and docking studies offer a powerful alternative. nih.govfrontiersin.org By building homology models of target receptors, researchers can simulate the binding of the cis and trans isomers. Such studies can predict:
Binding Affinity and Pose: How tightly each isomer binds and its specific orientation within the receptor's binding pocket.
Key Amino Acid Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov
Basis for Stereoselectivity: Elucidating why the trans isomer may exhibit higher activity at certain targets compared to the cis isomer.
These computational approaches, which have been successfully applied to other piperidine-based compounds, can guide the design of future studies and help to interpret functional data, ultimately providing a detailed picture of the structure-activity relationship. nih.gov
Development of Novel Analytical Reference Standards and Methodologies
The availability of analytical reference standards is fundamental for accurate identification and quantification in forensic and research settings. Currently, an analytical reference standard for trans-4-phenyl-4-piperidinocyclohexanol is commercially available. caymanchem.comglpbio.com However, to facilitate comprehensive research, the development and certification of a reference standard for the cis isomer are also necessary.
Furthermore, while methods like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) have been used to detect and separate PPC and its isomers, there is room for the development of more advanced and sensitive analytical methodologies. nih.govwikipedia.orgnih.gov Future research in this area should focus on:
Enantioselective Chromatography: Developing methods that can baseline separate the cis and trans isomers in a single, rapid analysis from complex biological matrices like blood, urine, and hair.
High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like LC-QTOF-MS to not only identify PPC but also to screen for and tentatively identify its currently unknown metabolites.
Validated Quantitative Assays: Establishing and validating robust quantitative methods for both isomers in various biological fluids to support detailed pharmacokinetic and pharmacodynamic studies.
These advancements will ensure that researchers and forensic toxicologists have the necessary tools to accurately measure 4-phenyl-4-piperidinocyclohexanol and its metabolites, contributing to a more complete understanding of its role as a metabolite of PCP.
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 4-Phenyl-4-piperidinocyclohexanol | PPC |
| Phencyclidine | PCP |
| trans-4-Phenyl-4-piperidinocyclohexanol | trans-4-PPC |
| cis-4-Phenyl-4-piperidinocyclohexanol | cis-4-PPC |
| N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine | TCP |
Q & A
Q. What are the recommended safety protocols for handling 4-Phenyl-4-piperidinocyclohexanol in laboratory settings?
- Methodological Answer : Handling requires standard laboratory safety practices. Containers should remain tightly closed during storage, and no special ventilation or explosion-proof equipment is needed . For personal protection, use impermeable gloves resistant to organic solvents (e.g., nitrile or neoprene) during manipulation. Respiratory and eye protection are unnecessary under normal conditions .
Q. What synthetic strategies are commonly employed for 4-Phenyl-4-piperidinocyclohexanol?
- Methodological Answer : Synthesis often involves functionalizing the piperidine ring via nucleophilic substitution or reductive amination. For example, reacting cyclohexanol derivatives with phenyl-piperidine precursors under controlled pH (e.g., using HCl as a catalyst) can yield the target compound. Solvent selection (e.g., dichloromethane or ethanol) and temperature optimization (40–60°C) are critical for maximizing yield .
Q. How is the structural characterization of 4-Phenyl-4-piperidinocyclohexanol performed?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclohexanol and piperidine moieties. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. X-ray crystallography can resolve stereochemistry, particularly for trans-isomer verification .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 4-Phenyl-4-piperidinocyclohexanol?
- Methodological Answer : A 2³ factorial design can evaluate three variables (temperature, catalyst concentration, and solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables. For instance, higher temperatures (60°C) may improve reaction rates but reduce stereochemical purity, necessitating trade-off analysis. Replication minimizes experimental error .
Q. What strategies address contradictory data in biological activity studies of 4-Phenyl-4-piperidinocyclohexanol?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or solvent effects). Standardize protocols using the same cell lines (e.g., HEK-293 for receptor binding) and solvent controls (e.g., DMSO concentration ≤0.1%). Meta-analyses of dose-response curves (IC₅₀/EC₅₀) across studies can resolve discrepancies .
Q. How can computational modeling predict the pharmacokinetic properties of 4-Phenyl-4-piperidinocyclohexanol?
- Methodological Answer : Molecular dynamics (MD) simulations with software like COMSOL Multiphysics model solubility and membrane permeability. Quantitative structure-activity relationship (QSAR) algorithms predict logP (lipophilicity) and metabolic stability. Validate predictions with in vitro hepatic microsome assays .
Q. What theoretical frameworks guide mechanistic studies of 4-Phenyl-4-piperidinocyclohexanol’s biological activity?
- Methodological Answer : Link research to receptor theory (e.g., GPCR modulation) or enzyme inhibition kinetics (Michaelis-Menten models). For example, docking studies (AutoDock Vina) can hypothesize binding affinities to σ-1 receptors. Experimental validation via radioligand displacement assays confirms theoretical predictions .
Q. How should researchers design ecotoxicological assessments for 4-Phenyl-4-piperidinocyclohexanol?
- Methodological Answer : Conduct acute toxicity tests on model organisms (Daphnia magna, algae) following OECD guidelines. Measure LC₅₀/EC₅₀ values and bioaccumulation potential (BCF) using HPLC-MS. Chronic exposure studies (21–28 days) assess endocrine disruption risks. Include positive controls (e.g., bisphenol A) for comparative analysis .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Q. How should raw data from 4-Phenyl-4-piperidinocyclohexanol studies be archived for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
